(4-Formyl-3-methylphenyl)boronic acid CAS 398151-59-2: A Comprehensive Technical Guide for Researchers
(4-Formyl-3-methylphenyl)boronic acid CAS 398151-59-2: A Comprehensive Technical Guide for Researchers
(4-Formyl-3-methylphenyl)boronic acid , with CAS number 398151-59-2, is a versatile organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
(4-Formyl-3-methylphenyl)boronic acid is a white to off-white solid at room temperature. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 398151-59-2 |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 165-175 °C (decomposes) |
| Boiling Point | 367.5±47.0 °C (Predicted) |
| Density | 1.28±0.1 g/cm³ (Predicted) |
| Purity | Typically ≥95% to ≥98% |
| Storage Conditions | Store in a cool, dry place. Recommended storage at 2-8 °C under inert gas. |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Synthesis and Experimental Protocols
The synthesis of (4-Formyl-3-methylphenyl)boronic acid typically involves the protection of the formyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for (4-Formyl-3-methylphenyl)boronic acid.
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This protocol can be adapted for (4-Formyl-3-methylphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Protocol:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (4-Formyl-3-methylphenyl)boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
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Reaction Execution: Stir the reaction mixture vigorously at a specified temperature (typically between 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Applications in Research and Drug Discovery
(4-Formyl-3-methylphenyl)boronic acid is a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
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Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in many biologically active molecules.
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Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines to introduce diverse amine-containing side chains.
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Other Aldehyde Chemistry: The aldehyde functionality can also be utilized in other classical reactions such as Wittig reactions, aldol condensations, and the formation of imines and oximes.
This compound and its derivatives have been reported in the synthesis of inhibitors for various biological targets. For instance, substituted biaryl aldehydes are precursors to molecules that can interact with specific enzyme active sites or protein-protein interfaces. The general logic for its use in fragment-based drug discovery is depicted below.
Caption: Logical workflow for library synthesis using the title compound.
Safety and Handling
(4-Formyl-3-methylphenyl)boronic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
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Hazard Statements (H-phrases):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements (P-phrases):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Boronic acids are known to be sensitive to air and moisture and can undergo dehydration to form boroxines. Therefore, storage under an inert atmosphere is recommended for long-term stability.

